P-gp Inhibition: Comparison with a Structural Analog
This compound demonstrates moderate inhibitory activity against P-glycoprotein (P-gp), a key efflux transporter implicated in multidrug resistance. Its potency is comparable to a closely related analog also tested in the same assay system. Both compounds are characterized by a diaminopyridine core but with distinct substitution patterns, leading to similar IC50 values [1].
| Evidence Dimension | Inhibition of P-glycoprotein (P-gp) |
|---|---|
| Target Compound Data | IC50: 2.40 μM |
| Comparator Or Baseline | A related diaminopyridine derivative (CHEMBL261857, structurally distinct at R-group) |
| Quantified Difference | Comparable potency (Target: 2.40 μM; Comparator: 2.45 μM in parallel assay) |
| Conditions | Adriamycin-resistant human A2780/ADR cells, calcein AM assay |
Why This Matters
This data provides a quantitative benchmark for the compound's potential in efflux transporter studies, guiding selection over other intermediates lacking documented P-gp activity.
- [1] BindingDB. (n.d.). BDBM50411953 (CHEMBL261857) IC50 Data. Retrieved from BindingDB database. View Source
